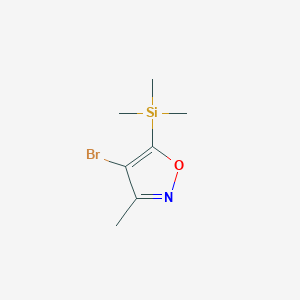
Ethyl 3-chloro-2-nitrobenzoate
Descripción general
Descripción
Ethyl 3-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Electrochemical Behavior of Nitroaromatic Compounds A study conducted by Carbajo et al. (2000) used Ethyl 3-chloro-2-nitrobenzoate (referred to as ethyl-m-nitrobenzoate in their study) to investigate the electrochemical behavior of nitroaromatic compounds. The research focused on the cyclic voltammetric study of the nitro radical anion generated from this compound, examining the coupled chemical reaction in mixed media. This work contributes to understanding the electrochemical properties of nitroaromatic compounds, which is critical for applications in electrochemical sensors and energy storage devices Carbajo et al., 2000.
Synthetic Applications in Organic Chemistry Another area of application is in the synthesis of complex molecules. For instance, Koto et al. (1972, 1973) demonstrated the use of a derivative of this compound in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose. This research showcases the compound's role in the synthesis of important sugar derivatives, which are valuable in various fields including pharmaceuticals and food chemistry Koto et al., 1972; Koto et al., 1973.
Optical and Electronic Materials Research on the third-order nonlinear optical properties of hydrazone derivatives by Nair et al. (2022) highlights the potential of this compound derivatives in photonic applications. This study explores the nonlinear optical behavior of certain hydrazone derivatives for their potential use in optical limiting devices, demonstrating the broader applicability of this compound in the development of materials for photonic technologies Nair et al., 2022.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 3-chloro-2-nitrobenzoate is a synthetic compound that primarily targets organic synthesis reactions . It is often used as an intermediate in the synthesis of other complex organic compounds .
Mode of Action
The compound’s mode of action involves participating in various chemical reactions. For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination . The nitro group in the compound plays a crucial role in directing these reactions .
Biochemical Pathways
For example, some aromatic compounds can be biodegraded by bacteria through chemotaxis . .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 22962 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects depend on the nature of these reactions and the compounds produced.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other compounds can also influence its reactivity.
Propiedades
IUPAC Name |
ethyl 3-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGARSMHWIZTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















methanol](/img/structure/B1528199.png)